molecular formula C22H20 B14676638 Benz(a)anthracene, 8,12-diethyl- CAS No. 36911-95-2

Benz(a)anthracene, 8,12-diethyl-

Cat. No.: B14676638
CAS No.: 36911-95-2
M. Wt: 284.4 g/mol
InChI Key: XDDDKXVKDBLVOT-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 8,12-diethyl- is a polycyclic aromatic hydrocarbon with a structure consisting of four fused benzene rings. This compound is a derivative of benz(a)anthracene, where ethyl groups are substituted at the 8th and 12th positions. Polycyclic aromatic hydrocarbons like benz(a)anthracene are known for their presence in the environment as a result of incomplete combustion of organic matter. They are of significant interest due to their potential carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene derivatives typically involves several steps, including Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . For the specific synthesis of 8,12-diethylbenz(a)anthracene, the following steps can be employed:

    Friedel-Crafts Alkylation: Introduction of ethyl groups at the 8th and 12th positions using ethyl chloride and aluminum chloride as a catalyst.

    Cyclodehydration: Formation of the polycyclic aromatic structure through cyclodehydration reactions.

Industrial Production Methods: Industrial production of benz(a)anthracene derivatives often involves large-scale Friedel-Crafts alkylation and cyclodehydration processes. These methods are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions.

Types of Reactions:

    Oxidation: Benz(a)anthracene derivatives can undergo oxidation reactions, leading to the formation of quinones and other oxygenated products.

    Reduction: Reduction reactions can convert benz(a)anthracene derivatives to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benz(a)anthracene structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of benz(a)anthracene-7,12-dione.

    Reduction: Formation of 8,12-diethyldihydrobenz(a)anthracene.

    Substitution: Formation of halogenated benz(a)anthracene derivatives.

Scientific Research Applications

Benz(a)anthracene, 8,12-diethyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

    Biology: Investigated for its interactions with biological macromolecules and its potential mutagenic and carcinogenic effects.

    Medicine: Studied for its role in the development of cancer and as a potential target for anticancer therapies.

    Industry: Used in the production of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of benz(a)anthracene, 8,12-diethyl- involves its interaction with cellular macromolecules such as DNA and proteins. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The metabolic activation of benz(a)anthracene derivatives involves cytochrome P450 enzymes, which convert the compound into reactive intermediates that can bind to DNA .

Comparison with Similar Compounds

  • Benz(a)anthracene
  • 7,12-Dimethylbenz(a)anthracene
  • Benzo(a)pyrene
  • Chrysene

Comparison: Benz(a)anthracene, 8,12-diethyl- is unique due to the specific substitution of ethyl groups at the 8th and 12th positions. This substitution can influence the compound’s reactivity, solubility, and biological activity compared to other benz(a)anthracene derivatives. For example, 7,12-dimethylbenz(a)anthracene is another derivative with methyl groups at the 7th and 12th positions, which may exhibit different carcinogenic potential and metabolic pathways .

Properties

CAS No.

36911-95-2

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

8,12-diethylbenzo[a]anthracene

InChI

InChI=1S/C22H20/c1-3-15-9-7-11-20-18(4-2)22-17(14-21(15)20)13-12-16-8-5-6-10-19(16)22/h5-14H,3-4H2,1-2H3

InChI Key

XDDDKXVKDBLVOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)CC

Origin of Product

United States

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